molecular formula C21H22N4O3S B14975901 N-(3-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(3-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B14975901
M. Wt: 410.5 g/mol
InChI Key: BMTCZEWCKNDTIT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenylureido group and finally the attachment of the methoxyphenethyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and efficiency in production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

  • N-(3-methoxyphenethyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
  • This compound
  • This compound

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H22N4O3S/c1-28-18-9-5-6-15(12-18)10-11-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,26)(H2,23,24,25,27)

InChI Key

BMTCZEWCKNDTIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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